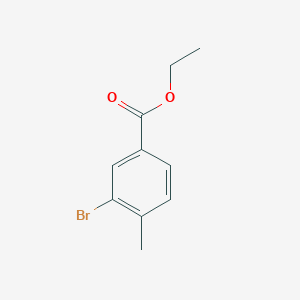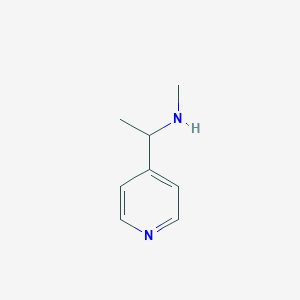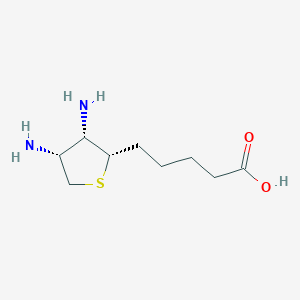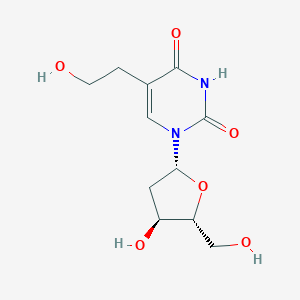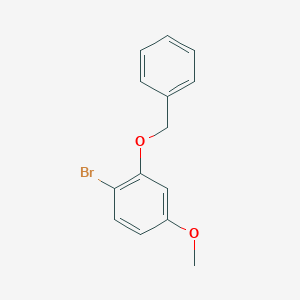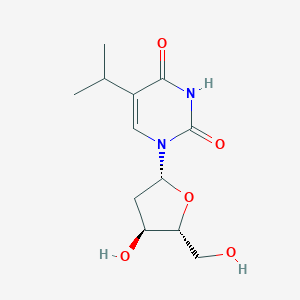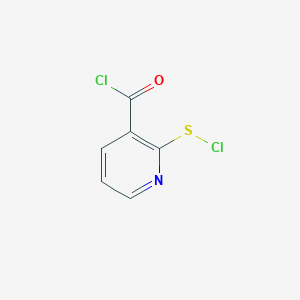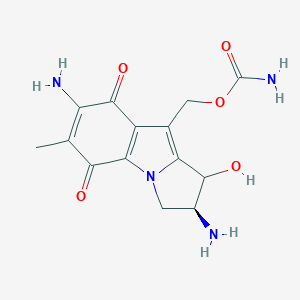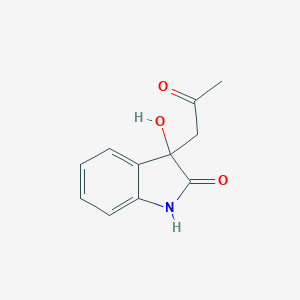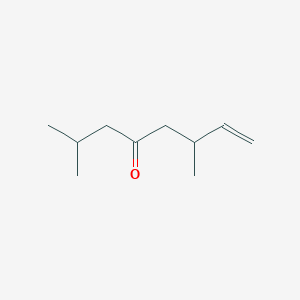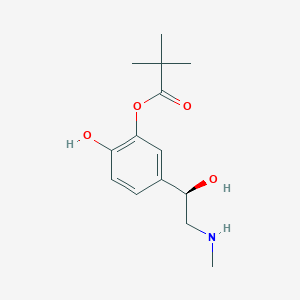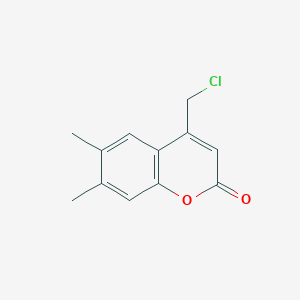
4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one typically involves the chloromethylation of 6,7-dimethyl-2H-chromen-2-one. The reaction can be carried out using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to control the reactivity and yield of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the synthesis .
Types of Reactions:
Substitution Reactions: The chloromethyl group in this compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols to form corresponding substituted derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones. For example, oxidation with strong oxidizing agents like potassium permanganate can convert the methyl groups to carboxylic acids.
Reduction Reactions: Reduction of the chromenone core can lead to the formation of dihydro derivatives, which may exhibit different chemical and biological properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or primary amines in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed:
- Substituted derivatives with various functional groups.
- Oxidized products such as carboxylic acids or aldehydes.
- Reduced products like dihydrochromenones.
Aplicaciones Científicas De Investigación
Chemistry: 4-(Chloromethyl)-6,7-dimethyl-2H-chromen-2-one is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis, particularly in the development of new chromenone derivatives with potential biological activity .
Biology and Medicine: The compound and its derivatives have been investigated for their potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of the chloromethyl group allows for further functionalization, enabling the design of molecules with enhanced biological activity .
Industry: In the material science field, this compound can be used in the synthesis of polymers and other materials with specific optical or electronic properties. Its ability to undergo various chemical transformations makes it a versatile precursor for the development of advanced materials .
Mecanismo De Acción
The mechanism of action of 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one depends on its specific application and the functional groups present in its derivatives. In biological systems, the compound may interact with cellular targets such as enzymes, receptors, or DNA. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes .
Comparación Con Compuestos Similares
4-(Bromomethyl)-6,7-dimethyl-2H-chromen-2-one: Similar structure but with a bromomethyl group instead of a chloromethyl group.
4-(Hydroxymethyl)-6,7-dimethyl-2H-chromen-2-one: Contains a hydroxymethyl group, which can undergo different chemical reactions compared to the chloromethyl group.
6,7-Dimethyl-2H-chromen-2-one: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.
Uniqueness: 4-(Chloromethyl)-6,7-dimethyl-2H-chromen-2-one is unique due to the presence of the chloromethyl group, which imparts specific reactivity and allows for a wide range of chemical modifications.
Propiedades
IUPAC Name |
4-(chloromethyl)-6,7-dimethylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO2/c1-7-3-10-9(6-13)5-12(14)15-11(10)4-8(7)2/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYXXOOLIRDIPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=O)C=C2CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358641 | |
| Record name | 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146463-74-3 | |
| Record name | 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


